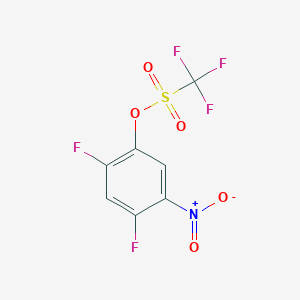![molecular formula C9H8ClNOS B12866965 2-(Chloromethyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12866965.png)
2-(Chloromethyl)-6-(methylthio)benzo[d]oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-6-(methylthio)benzo[d]oxazole is an organic compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms within a fused ring structure. This particular compound is characterized by the presence of a chloromethyl group at the second position and a methylthio group at the sixth position on the benzoxazole ring. These functional groups impart unique chemical properties, making it a valuable compound in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-(methylthio)benzo[d]oxazole typically involves the following steps:
-
Formation of the Benzoxazole Ring: : The initial step involves the cyclization of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole core. This reaction is often catalyzed by acids such as sulfuric acid or Lewis acids like zinc chloride .
-
Introduction of the Methylthio Group: : The methylthio group can be introduced via nucleophilic substitution reactions. For instance, 2-mercaptobenzoxazole can be methylated using methyl iodide in the presence of a base like sodium hydride .
-
Chloromethylation: : The final step involves the chloromethylation of the benzoxazole ring. This can be achieved using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
化学反应分析
Types of Reactions
2-(Chloromethyl)-6-(methylthio)benzo[d]oxazole undergoes various chemical reactions, including:
Nucleophilic Substitution:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or amines can be used under mild conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent like dichloromethane.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Nucleophilic Substitution: Products include azides, nitriles, and substituted amines.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include reduced benzoxazole derivatives.
科学研究应用
2-(Chloromethyl)-6-(methylthio)benzo[d]oxazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2-(Chloromethyl)-6-(methylthio)benzo[d]oxazole involves its interaction with biological molecules through its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially inhibiting enzyme activity or altering genetic material. The methylthio group can undergo oxidation-reduction reactions, influencing cellular redox states and signaling pathways.
相似化合物的比较
Similar Compounds
2-(Chloromethyl)benzoxazole: Lacks the methylthio group, making it less versatile in certain chemical reactions.
6-(Methylthio)benzoxazole: Lacks the chloromethyl group, reducing its reactivity towards nucleophiles.
2-(Bromomethyl)-6-(methylthio)benzo[d]oxazole: Similar structure but with a bromomethyl group, which is more reactive than the chloromethyl group.
Uniqueness
2-(Chloromethyl)-6-(methylthio)benzo[d]oxazole is unique due to the presence of both chloromethyl and methylthio groups, providing a balance of reactivity and stability. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C9H8ClNOS |
|---|---|
分子量 |
213.68 g/mol |
IUPAC 名称 |
2-(chloromethyl)-6-methylsulfanyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H8ClNOS/c1-13-6-2-3-7-8(4-6)12-9(5-10)11-7/h2-4H,5H2,1H3 |
InChI 键 |
VYWBJNXRTNAOHA-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC2=C(C=C1)N=C(O2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


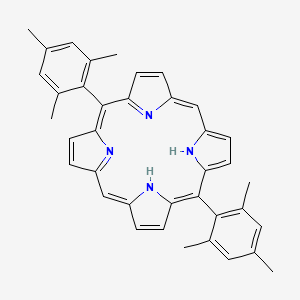
![2-Bromo-7-(chloromethyl)benzo[d]oxazole](/img/structure/B12866906.png)
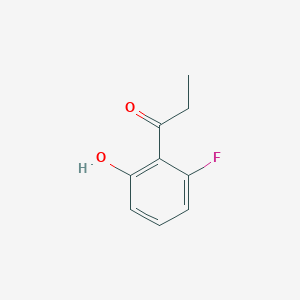

![6-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12866914.png)
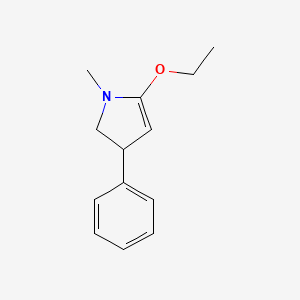
![2,4-Diethoxybenzo[d]oxazole](/img/structure/B12866923.png)
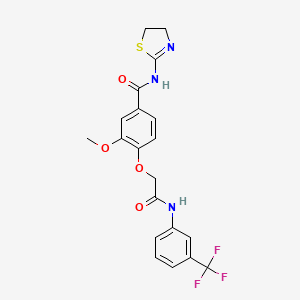
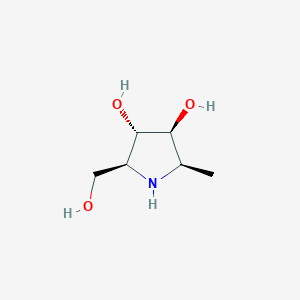
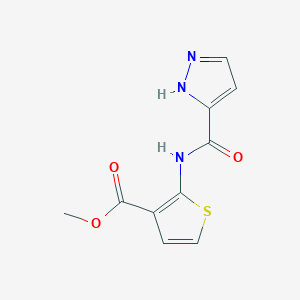
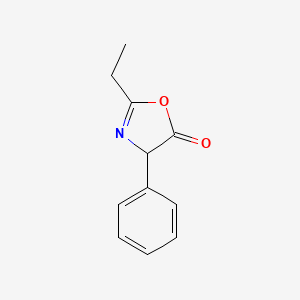
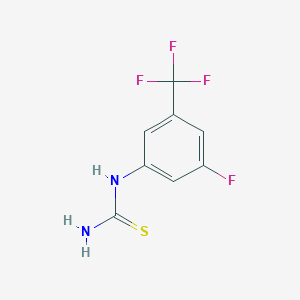
![2-Acetylbenzo[d]oxazole-7-carbonitrile](/img/structure/B12866980.png)
